Cbz-3-Trifluoromethyl-D-Phenylalanine

Description

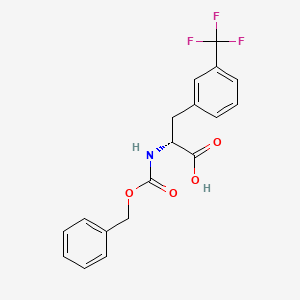

Cbz-3-Trifluoromethyl-D-Phenylalanine is a synthetic amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure consists of a D-phenylalanine backbone with a carbobenzyloxy (Cbz) protecting group on the amine and a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring. The Cbz group enhances stability during synthetic processes, while the electron-withdrawing -CF₃ group improves metabolic resistance and modulates lipophilicity, making it valuable for drug design . This compound’s stereochemistry (D-configuration) may also influence interactions with chiral biological targets, distinguishing it from natural L-amino acids.

Properties

Molecular Weight |

367.39 |

|---|---|

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Drug Design and Synthesis

Cbz-Tfm-D-Phe is primarily utilized as a building block in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances the pharmacological properties of drug candidates, particularly in targeting neurological disorders. The trifluoromethyl moiety can significantly improve the metabolic stability and bioavailability of peptide-based drugs, making them more effective against conditions such as Alzheimer's disease and other neurodegenerative disorders .

Enzyme Inhibition Studies

Research has indicated that compounds derived from Cbz-Tfm-D-Phe can act as inhibitors of serine proteases, including those involved in the hepatitis C virus lifecycle. This positions them as potential antiviral agents, thus expanding their therapeutic applications .

Biochemical Research

Protein Interaction Studies

In biochemical research, Cbz-Tfm-D-Phe serves as a valuable tool for understanding protein interactions and enzyme activities. Its incorporation into peptides allows researchers to monitor enzymatic reactions using techniques like 19F NMR spectroscopy. This method provides insights into metabolic pathways and cellular functions by tracking how proteins interact with modified substrates .

Dynamic Kinetic Resolution

The compound has also been explored in dynamic kinetic resolution processes, where it aids in achieving enantiomerically pure materials. This application is crucial for synthesizing chiral drugs that require specific stereochemistry for efficacy .

Material Science

Advanced Materials Development

The unique chemical properties of Cbz-Tfm-D-Phe make it suitable for applications in material science, particularly in the development of advanced coatings and polymers. Its trifluoromethyl group imparts enhanced chemical resistance and stability to materials, which can be beneficial in various industrial applications .

Fluorine Chemistry

Modification of Chemical Properties

In fluorine chemistry, Cbz-Tfm-D-Phe plays a significant role due to its trifluoromethyl group, which modifies the properties of other compounds. This modification can lead to improved efficacy and selectivity in various chemical reactions, making it a valuable asset in synthetic chemistry .

Agrochemical Formulations

Enhancing Pesticide Efficacy

The compound is being investigated for its potential use in agrochemicals, particularly in enhancing the effectiveness of pesticides and herbicides. The incorporation of Cbz-Tfm-D-Phe into these formulations may improve their stability and solubility, leading to better performance in agricultural applications .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Drug synthesis targeting neurological disorders |

| Biochemical Research | Protein interaction studies; enzyme inhibition |

| Material Science | Development of advanced coatings and polymers |

| Fluorine Chemistry | Modification of chemical properties for enhanced efficacy |

| Agrochemical Formulations | Enhanced pesticide and herbicide effectiveness |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position: 3- vs. 4-Trifluoromethyl Derivatives

The position of the -CF₃ group significantly impacts physicochemical properties. For example:

- Cbz-3-Trifluoromethyl-D-Phenylalanine : The meta-substitution creates steric hindrance and electronic effects that alter binding affinity in peptide-receptor interactions.

- Cbz-4-Trifluoromethyl-D-Phenylalanine : Para-substitution may enhance solubility due to reduced steric constraints but could decrease metabolic stability compared to the 3-position isomer.

Hypothetical Data Table:

| Property | 3-CF₃ Isomer | 4-CF₃ Isomer |

|---|---|---|

| LogP (lipophilicity) | 2.8 | 2.5 |

| Solubility (mg/mL, H₂O) | 0.15 | 0.25 |

| Metabolic Stability* | High | Moderate |

*Based on general trends for trifluoromethyl substitution positions .

Protecting Group Variations

- Cbz-Protected vs. Boc-Protected Derivatives: Cbz Group: Offers stability under acidic conditions but requires hydrogenolysis for removal. Boc Group (tert-butoxycarbonyl): Cleaved under mild acidic conditions, making it preferable for solid-phase peptide synthesis. Comparative studies suggest Cbz derivatives exhibit slower degradation in enzymatic environments due to stronger electron-withdrawing effects .

Halogenated vs. Trifluoromethyl Analogues

Compounds like Cbz-3-Chloro-D-Phenylalanine or Cbz-3-Bromo-D-Phenylalanine differ in electronic and steric profiles:

- -CF₃ vs. -Cl/-Br : The trifluoromethyl group is bulkier and more electronegative, reducing nucleophilic susceptibility and enhancing membrane permeability.

- Chloro/bromo analogs may exhibit higher reactivity in cross-coupling reactions but lower metabolic stability .

D vs. L Stereoisomers

- D-Phenylalanine Derivatives : Often resist proteolytic degradation, making them suitable for stable peptide therapeutics.

- L-Phenylalanine Derivatives : More compatible with natural biosystems but prone to enzymatic breakdown.

Structural Analogues in Biomedical Research

Evidence from diphenylamine analogs (e.g., tofenamic acid) highlights the role of aromatic substituents in mimicking thyroid hormones like thyroxine (T4) .

Preparation Methods

General Synthetic Strategy

The synthesis of Cbz-3-Trifluoromethyl-D-Phenylalanine typically follows a multi-step approach:

- Starting from protected amino acid derivatives , such as Cbz-D-phenylalanine or related precursors.

- Introduction of the trifluoromethyl group at the 3-position of the aromatic ring or side chain through nucleophilic or electrophilic trifluoromethylation.

- Use of key intermediates like trifluoromethyl ketones or trifluoromethyl diazirine derivatives.

- Protection and deprotection steps to maintain the integrity of functional groups during transformations.

- Stereochemical control to ensure the D-configuration of phenylalanine is preserved or established.

Comparative Data on Photoreactive Trifluoromethyl Amino Acid Analogues

Research involving trifluoromethylated photoaffinity amino acids provides insights into the stability and reactivity of trifluoromethyl groups in amino acid derivatives:

| Compound Type | Key Intermediate | Yield (%) | Notes on Photolysis and Stability |

|---|---|---|---|

| Boc-D-photo-methionine | Boc-D-glutamic acid → Weinreb amide → methyl ketone → diazirine | ~44% overall | Methyldiazirine rapidly decomposes with alkene byproducts |

| Boc-D-photo-leucine | Boc-D-aspartic acid → Weinreb amide → methyl ketone → diazirine | ~90% (ketone step) | Similar synthetic route with high ketone yield |

| Boc-D-trifluoromethyl-photo-methionine | Trifluoromethyl ketone via TMS-CF3 addition → oxime → diaziridine → diazirine | ~68% (final steps) | More stable, less alkene formation, requires 300–330 nm UV light for photolysis |

| Boc-D-trifluoromethyl-photo-leucine | Similar to above | Comparable | Similar stability and photochemical behavior |

Table 1: Summary of synthetic yields and photochemical properties of trifluoromethylated photoreactive amino acids

Analytical and Synthetic Challenges

- Photolysis Conditions : Trifluoromethyldiazirines require specific UV wavelengths (300–330 nm) for efficient photolysis, unlike methyldiazirines which respond to longer wavelengths (~350 nm).

- Rearrangement Avoidance : Trifluoromethyl groups reduce intramolecular rearrangements during photolysis, enhancing cross-linking efficiency in photoaffinity labeling applications.

- Late-Stage Functionalization : The sensitive diazirine moiety is introduced at a late synthetic stage to avoid decomposition or side reactions during earlier steps.

- Use of Protecting Groups : Bis-Boc protection of the amino group is sometimes necessary to prevent cyclization and side reactions during aldehyde transformations.

Summary of Preparation Methodology

| Step No. | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of amino group with Cbz | Cbz-Cl, base (e.g., NaHCO3) | Formation of Cbz-D-phenylalanine |

| 2 | Introduction of trifluoromethyl group | Ruppert–Prakash reagent (TMS-CF3), nucleophilic addition to aldehyde intermediate | Formation of trifluoromethylated alcohol |

| 3 | Oxidation of alcohol to ketone | Dess–Martin periodinane or similar oxidant | Formation of trifluoromethyl ketone |

| 4 | Conversion to oxime and then diaziridine | Hydroxylamine derivatives, liquid ammonia | Formation of diaziridine intermediate |

| 5 | Oxidation to diazirine | Iodine/triethylamine or other oxidants | Formation of trifluoromethyldiazirine |

| 6 | Deprotection and final purification | Acid/base treatments, chromatography | Isolation of pure this compound |

Table 2: Stepwise synthetic outline for this compound preparation adapted from related amino acid syntheses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Cbz-3-Trifluoromethyl-D-Phenylalanine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves protecting the amino group of D-phenylalanine with a carbobenzyloxy (Cbz) group, followed by trifluoromethylation at the 3-position. Chiral resolution via HPLC or enzymatic methods ensures enantiomeric purity. Key parameters include reaction temperature (optimized between 0–25°C) and catalysts like Pd/C for hydrogenolysis during deprotection . Characterization via / NMR and chiral chromatography (e.g., Chiralpak® columns) confirms stereochemical integrity.

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR for aromatic proton integration (δ 7.2–7.8 ppm) and NMR for CF group confirmation (δ -60 to -65 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO, exact mass 267.20 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects .

Intermediate Research Questions

Q. What experimental conditions optimize the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show degradation under acidic (pH < 3) or basic (pH > 9) conditions. Buffered solutions (pH 6–7) at 4°C minimize hydrolysis of the Cbz group. Lyophilization in inert atmospheres (N) preserves long-term stability .

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The electron-withdrawing CF group reduces nucleophilicity at the phenyl ring, requiring activated coupling reagents (e.g., HATU or EDCI) for amide bond formation. Kinetic studies using labeling reveal slower coupling rates compared to non-fluorinated analogs, necessitating extended reaction times (12–24 hrs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or diastereomers). Mitigation steps include:

- Purification : Preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive to remove ionic impurities.

- Assay Controls : Use enantiomerically pure standards and validate enzyme activity with positive controls (e.g., known inhibitors) .

Q. How can researchers design experiments to probe the role of the CF group in modulating membrane permeability?

- Methodological Answer :

- Lipophilicity Assays : Measure logP values (octanol/water partition coefficients) via shake-flask methods. CF increases logP by ~0.5 units compared to non-fluorinated analogs.

- Caco-2 Cell Models : Quantify apparent permeability (P) under physiological pH gradients. The CF group enhances passive diffusion but may reduce active transport due to steric effects .

Data Analysis & Interpretation

Q. How should researchers address conflicting melting point data for this compound in the literature?

- Methodological Answer : Variations in melting points (e.g., 287.5–293.5°C vs. 123–124°C ) may stem from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and powder X-ray diffraction (PXRD) to confirm crystalline phases. Annotate thermal history (e.g., cooling rates) in reporting .

Application-Focused Questions

Q. What are the implications of using this compound as a chiral building block in peptidomimetic drug design?

- Methodological Answer : The D-configuration and CF group enhance metabolic stability and receptor binding specificity. Case studies in angiotensin-converting enzyme (ACE) inhibitors show improved IC values (nM range) compared to L-enantiomers. Computational docking (e.g., AutoDock Vina) validates steric complementarity with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.